molecular formula C12H12O4 B12544376 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole CAS No. 821775-37-5

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole

Cat. No.: B12544376
CAS No.: 821775-37-5
M. Wt: 220.22 g/mol
InChI Key: VUBAXONMGDJLGA-UHFFFAOYSA-N
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Description

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is a chemical compound of interest in organic chemistry and materials science research. It features a 1,3-benzodioxole core, a structural motif found in various bioactive molecules and functional materials . The 1,3-benzodioxole unit is characterized by a methylenedioxy group fused to a benzene ring, which can influence the electronic properties and conformational dynamics of the molecule . The compound is further functionalized with an ethenyl linker connected to a 1,3-dioxolane group, which may act as a protected aldehyde or ketone functionality, making it a potential intermediate in multi-step synthetic pathways . Researchers can explore its utility as a building block for the synthesis of more complex heterocyclic systems, such as benzothiazoles or thiazolidinediones, which are known to possess a range of pharmacological activities . Its structure also suggests potential applications in the development of novel polymers or as a ligand in catalytic systems. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

821775-37-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-[2-(1,3-dioxolan-2-yl)ethenyl]-1,3-benzodioxole

InChI

InChI=1S/C12H12O4/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12/h1-4,7,12H,5-6,8H2

InChI Key

VUBAXONMGDJLGA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A brominated benzodioxole (e.g., 5-bromo-2H-1,3-benzodioxole) reacts with a dioxolane-containing vinyl boronic acid under palladium catalysis. The vinyl boronic acid would feature the dioxolane ring at the β-position, enabling regioselective coupling.

Example Reaction:
$$
\text{5-Bromo-2H-1,3-benzodioxole} + \text{[Dioxolane-CH}2\text{-CH}2\text{-B(OH)}2] \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target Compound} + \text{Byproducts}
$$

Key Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base: K₂CO₃ or NaOH
  • Solvent: THF, DME, or DMF
  • Temperature: 80–100°C

This method is advantageous for its functional group tolerance and scalability.

Heck Reaction

A bromobenzodioxole undergoes oxidative addition with a dioxolane-containing alkene (e.g., 2-(1,3-dioxolan-2-yl)ethylene) in the presence of a palladium catalyst. The reaction proceeds via a π-allylpalladium intermediate to form the ethenyl bond.

Example Reaction:
$$
\text{5-Bromo-2H-1,3-benzodioxole} + \text{Dioxolane-CH}2\text{-CH}2 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Target Compound} + \text{HBr}
$$

Key Conditions:

  • Catalyst: Pd(OAc)₂ with PPh₃ or bipyridine ligands
  • Base: Et₃N or NaOAc
  • Solvent: DMF or DMSO
  • Temperature: 100–120°C

Heck reactions are effective for forming conjugated systems but may require excess alkene to achieve optimal yields.

Wittig Reaction

The Wittig reaction offers a direct route to the ethenyl linkage by reacting a benzodioxole aldehyde with a dioxolane-containing ylide.

Synthetic Workflow

  • Aldehyde Synthesis: 5-Formyl-2H-1,3-benzodioxole is prepared via formylation of 5-bromo-2H-1,3-benzodioxole using DMF/LDA or Vilsmeier-Haack reagents.
  • Ylide Formation: A dioxolane-functionalized bromide (e.g., 2-(1,3-dioxolan-2-yl)ethyl bromide) reacts with PPh₃ to generate the ylide.
  • Coupling Reaction: The ylide adds to the aldehyde, followed by elimination to yield the ethenyl product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole exhibit promising anticancer properties. Studies have demonstrated that benzodioxole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study showed that derivatives of benzodioxole displayed cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. A series of derivatives were tested against a range of bacterial strains, revealing significant inhibitory effects. The dioxolane moiety is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration and increased antimicrobial activity .

Neuroprotective Effects
Emerging research suggests that 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole may provide neuroprotective benefits. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole into polymer matrices has been explored. The compound can act as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical strength. For example, research has shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Liquid Crystals
The compound's unique structure allows it to be used in liquid crystal applications. Its ability to form ordered phases makes it suitable for use in display technologies. Studies have demonstrated that incorporating such compounds into liquid crystal formulations can enhance their optical properties and response times .

Organic Synthesis Applications

Synthetic Intermediates
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic additions and cycloadditions. Its versatility allows chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Catalysis
Research has indicated that this compound can act as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry approaches aimed at reducing waste and energy consumption during chemical processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Table 2: Material Properties

PropertyValueReference
Thermal StabilityImproved compared to traditional polymers
Optical Response TimeEnhanced due to liquid crystal properties

Mechanism of Action

The mechanism of action of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s dioxolane and benzodioxole moieties allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituent/Modification Key Properties/Applications Evidence ID
5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole Ethenyl-linked 1,3-dioxolane High polarity, potential synthon Target
Heliotropin PG Acetal (5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole) Methyl-substituted dioxolane Fragrance industry; increased lipophilicity
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole Dithiane ring (S instead of O) Enhanced nucleophilicity; solid-state C–H···π interactions
5-[(1Z)-Prop-1-en-1-yl]-2H-1,3-benzodioxole Propenyl group (Z-isomer) Higher reactivity in addition reactions
Piperonyl Butoxide Ether chain (6-propyl, 2-butoxyethoxy groups) Pesticide synergist; inhibits insect P450 enzymes
5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene Thiophene core with ethoxybenzoyl group Photostability; agrochemical applications

Reactivity and Stability

  • Electron-Donating Effects : The dioxolane ring in the target compound donates electrons via oxygen atoms, stabilizing the ethenyl group and reducing susceptibility to electrophilic attacks compared to propenyl analogues (e.g., 5-[(1Z)-prop-1-en-1-yl]-2H-1,3-benzodioxole) .
  • Heteroatom Influence: Replacing oxygen with sulfur in 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole increases nucleophilicity and alters crystal packing due to C–H···S interactions, as observed in its monoclinic crystal structure (space group P21/c) .
  • Functional Group Impact : Piperonyl Butoxide’s extended ether chain enhances its hydrophobicity and efficacy as a pesticide synergist by disrupting insect metabolic enzymes .

Research Findings and Trends

Recent studies highlight:

  • Crystal Engineering : The dithiane derivative exhibits unique C–H···π interactions, suggesting utility in designing supramolecular architectures .
  • Biological Activity : Propenyl-substituted benzodioxoles (e.g., 5-[(1Z)-prop-1-en-1-yl]-2H-1,3-benzodioxole) show moderate antimicrobial activity, though less potent than sulfur-containing analogues .
  • Environmental Impact : Piperonyl Butoxide’s persistence in ecosystems drives research into biodegradable analogues, including dioxolane-based compounds .

Biological Activity

5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound is characterized by a unique structure that includes a benzodioxole moiety and a dioxolane group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain 1,3-benzodioxole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Insecticidal Activity

A notable area of research involves the compound's larvicidal effects against Aedes aegypti, a vector for several viral diseases. The study demonstrated that compounds within the benzodioxole family can effectively reduce larval populations with LC50 values indicating moderate potency. Specifically, 3,4-(methylenedioxy) cinnamic acid showed promising results with LC50 values of 28.9 ± 5.6 μM after 24 hours .

Cytotoxicity and Safety Profile

In assessing safety, it was found that certain derivatives exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). Furthermore, in animal models, no significant structural toxicity was observed in vital organs following high-dose administration (2000 mg/kg) of related compounds .

The biological activity of 5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole is hypothesized to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens.
  • Disruption of Cellular Processes : The presence of the dioxolane ring may enhance the compound's ability to penetrate cell membranes and disrupt cellular functions.

Case Studies

StudyFindings
Study on Larvicidal ActivityDemonstrated effective larvicidal properties against Aedes aegypti with LC50 values indicating moderate effectiveness .
Cytotoxicity AssessmentShowed no significant cytotoxic effects on human cells at concentrations up to 5200 μM .
Structural Toxicity EvaluationAnimal studies indicated no observable toxicity in vital organs at high doses .

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